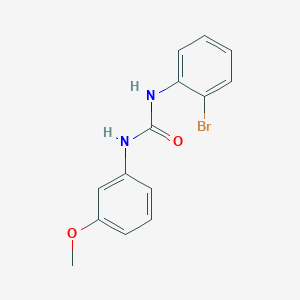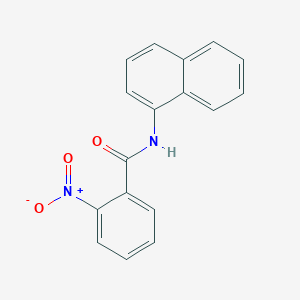![molecular formula C14H15N3OS B5484403 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide](/img/structure/B5484403.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用机制
The mechanism of action of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide involves the conversion of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide into MPP+, a toxic metabolite that can selectively damage dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative damage and cell death.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has a variety of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its neurotoxic effects, 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has been shown to affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has also been shown to affect the levels of various enzymes and proteins involved in cellular metabolism and signaling.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide also has a number of limitations, including its toxicity and potential for off-target effects.
未来方向
There are a number of potential future directions for research involving 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative disorders based on the selective destruction of dopaminergic neurons. Another area of interest is the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide as a tool for studying the role of dopamine and other neurotransmitters in various physiological and pathological processes.
合成方法
The synthesis of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide is a relatively complex process that involves multiple steps. One common method for synthesizing 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide involves the reaction of 4-morpholinylphenylacetonitrile with 2-chloroacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to produce 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide.
科学研究应用
2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide has been used in a wide range of scientific research applications. One of the most well-known uses of 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide is as a neurotoxin that can selectively destroy dopaminergic neurons in the brain. This has made 2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-10-12(14(16)19)9-11-1-3-13(4-2-11)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H2,16,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHKIKCLMVQYTH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-3-methoxy-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5484325.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)

![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5484358.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5484362.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
![1-methyl-N-(3-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5484376.png)

![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5484410.png)
![7-(2,3-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484416.png)
![4-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5484422.png)